molecular formula C5F10O B083659 1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane CAS No. 10372-98-2

1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane

Cat. No. B083659
CAS RN: 10372-98-2
M. Wt: 266.04 g/mol
InChI Key: BJURIXFNPBYZNB-UHFFFAOYSA-N
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Description

The compound “1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane” is a fluorinated compound, which means it contains multiple fluorine atoms. Fluorinated compounds are often used in various industries due to their unique properties such as high thermal stability, chemical resistance, and interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a propane backbone with seven fluorine atoms and a trifluorovinyl group attached via an oxygen atom . The presence of multiple fluorine atoms would likely result in a highly polar molecule.


Chemical Reactions Analysis

Fluorinated compounds are generally quite stable and resistant to many types of chemical reactions. The trifluorovinyl group could potentially undergo addition reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Fluorinated compounds are often characterized by high thermal and chemical stability, and the presence of multiple fluorine atoms could result in a highly polar molecule .

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Fluorinated compounds can sometimes produce toxic byproducts if they decompose, so it would be important to prevent exposure to high temperatures or conditions that could cause decomposition .

Future Directions

The study and application of fluorinated compounds is a vibrant field of research due to their unique properties. This specific compound, “1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane”, could potentially be of interest in various areas such as materials science, pharmaceuticals, or chemical synthesis, depending on its specific properties .

properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-(1,2,2-trifluoroethenoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O/c6-1(7)2(8)16-3(9,4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJURIXFNPBYZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146031
Record name 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane

CAS RN

10372-98-2
Record name 1,1,1,2,3,3,3-Heptafluoro-2-[(1,2,2-trifluoroethenyl)oxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10372-98-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010372982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,3,3,3-heptafluoro-2-[(trifluorovinyl)oxy]propane
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